molecular formula C17H20N8O2 B2405401 (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone CAS No. 2319637-92-6

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone

Cat. No.: B2405401
CAS No.: 2319637-92-6
M. Wt: 368.401
InChI Key: CJJSNJPFIHIHLO-UHFFFAOYSA-N
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Description

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone is a useful research compound. Its molecular formula is C17H20N8O2 and its molecular weight is 368.401. The purity is usually 95%.
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Biological Activity

The compound (4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone is a complex organic molecule characterized by its unique structural features. Its intricate combination of heterocycles suggests significant potential for diverse biological activities. This article aims to explore the biological activity of this compound based on existing literature and preliminary studies.

Structural Overview

The molecular formula of the compound is C17H19N7OC_{17}H_{19}N_7O with a molecular weight of approximately 370.43 g/mol. The structure includes:

  • A triazolo-pyridazine moiety
  • A diazepane ring
  • An ethoxypyridazine substituent

These components contribute to its potential interactions with various biological targets.

Biological Activities

Preliminary investigations into compounds with similar structural frameworks have indicated a range of biological activities:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains and fungi.
Anticancer Shows potential in inhibiting cancer cell proliferation in vitro.
Anti-inflammatory May reduce inflammation through modulation of inflammatory pathways.
Neuroprotective Potentially protects neuronal cells from damage in neurodegenerative models.

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study evaluated the antimicrobial efficacy of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar triazole structures displayed significant inhibition zones, suggesting potential for the development of new antibiotics .
  • Anticancer Potential
    • Research on related triazole-pyridazine compounds demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Notably, certain derivatives exhibited IC50 values as low as 6.2 µM, indicating strong anticancer activity .
  • Neuroprotective Effects
    • In a neuroprotective study involving models of oxidative stress, compounds with diazepane rings were found to significantly reduce neuronal cell death, suggesting that the diazepane moiety plays a crucial role in neuroprotection .

The biological activities of this compound may be attributed to:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The structural features may allow for interaction with neurotransmitter receptors, contributing to neuroprotective effects.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds was conducted:

Compound Name Structural Features Biological Activity
2-Methyl-6-phenylethynylpyridine derivativesPyridine core with ethynyl and phenyl substituentsNeuroprotective
BenzodiazepinesDiazepane ring with aromatic substituentsAnxiolytic
Pyrazole-based compoundsPyrazole ring systemAnti-inflammatory
(4-[1,2,4]triazolo[4,3-b]pyridazin) derivativesTriazole-pyridazine core + diazepane + pyrazoleAntimicrobial/anticancer potential

Properties

IUPAC Name

(6-ethoxypyridazin-3-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O2/c1-2-27-16-7-4-13(19-21-16)17(26)24-9-3-8-23(10-11-24)15-6-5-14-20-18-12-25(14)22-15/h4-7,12H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJSNJPFIHIHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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